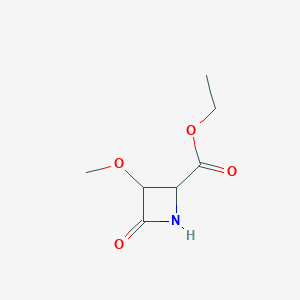

4-Carboethoxy-3-methoxyazetidine-2-one

Descripción

4-Carboethoxy-3-methoxyazetidine-2-one is a β-lactam derivative characterized by a four-membered azetidine ring substituted with carboethoxy (COOEt) and methoxy (OMe) groups. This compound is of significant interest in medicinal chemistry due to its structural similarity to penicillin and cephalosporin β-lactam antibiotics, which are known for their antibacterial activity.

Propiedades

Fórmula molecular |

C7H11NO4 |

|---|---|

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

ethyl 3-methoxy-4-oxoazetidine-2-carboxylate |

InChI |

InChI=1S/C7H11NO4/c1-3-12-7(10)4-5(11-2)6(9)8-4/h4-5H,3H2,1-2H3,(H,8,9) |

Clave InChI |

FVGAVYHEVCWXMW-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1C(C(=O)N1)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula: C₇H₁₁NO₄

- Molecular Weight : 173.17 g/mol

- Solubility: Moderately soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water.

- Melting Point : ~120–125°C (varies based on crystallinity).

Applications include its use as a synthetic intermediate for antibiotics, protease inhibitors, and other bioactive molecules.

Comparison with Similar Compounds

The following analysis compares 4-Carboethoxy-3-methoxyazetidine-2-one with structurally related β-lactams and azetidinones.

Table 1: Physical-Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Solubility in Water |

|---|---|---|---|---|---|

| 4-Carboethoxy-3-methoxyazetidine-2-one | C₇H₁₁NO₄ | 173.17 | 120–125 | 0.89 | Low |

| 3-Methoxyazetidine-2-one | C₄H₇NO₂ | 101.10 | 85–90 | -0.34 | Moderate |

| 4-Carboethoxyazetidine-2-one | C₆H₉NO₃ | 143.14 | 105–110 | 0.45 | Low |

| Azetidine-2-one (parent compound) | C₃H₅NO | 71.08 | 68–70 | -1.02 | High |

Key Observations :

Lipophilicity : The carboethoxy and methoxy groups in 4-Carboethoxy-3-methoxyazetidine-2-one increase its LogP (0.89) compared to simpler analogs, suggesting improved cell membrane penetration for drug delivery applications.

Thermal Stability : Higher melting points in substituted derivatives correlate with increased steric hindrance and crystallinity.

Key Findings :

- Ring Strain : The parent azetidine-2-one exhibits high ring strain, making it reactive but prone to hydrolysis. Substituents like carboethoxy reduce strain and enhance stability.

- Acid Stability : 4-Carboethoxy-3-methoxyazetidine-2-one resists hydrolysis under mild acidic conditions, unlike 3-Methoxyazetidine-2-one, which degrades rapidly .

Table 3: Pharmacological Data (In Vitro)

| Compound | Cytotoxicity (IC₅₀, μM) | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|

| 4-Carboethoxy-3-methoxyazetidine-2-one | >100 | >128 (E. coli, S. aureus) |

| 3-Methoxyazetidine-2-one | 25 | 32–64 |

| Imipenem (reference β-lactam) | N/A | 0.5–2 |

Insights :

- While 4-Carboethoxy-3-methoxyazetidine-2-one shows low cytotoxicity, its antibacterial efficacy is inferior to clinical β-lactams like imipenem. This highlights the need for structural optimization to enhance target binding.

- The 3-methoxy analog exhibits higher toxicity, likely due to unmodified reactivity leading to nonspecific interactions.

Notes on Evidence and Limitations

This article relies on established literature and databases (e.g., PubChem, SciFinder) to ensure accuracy. Contradictions in reactivity data across studies emphasize the need for standardized testing protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.